N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline

Regioisomer Structure-Activity Relationship Medicinal Chemistry

This para-difluoromethoxy aniline with a cyclopropylmethyl amine is a deliberate choice in medicinal chemistry, offering distinct metabolic stability and lipophilicity versus methoxy/trifluoromethoxy analogs. Unlike its meta-isomer (CAS 1153340-22-7), this regioisomer ensures consistent SAR for CCR5 antagonist programs. Sourced via scalable hydrogenation methods, it is ideal for preclinical lead optimization libraries requiring high-purity, non-fungible intermediates.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
CAS No. 1156168-85-2
Cat. No. B1418314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-4-(difluoromethoxy)aniline
CAS1156168-85-2
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1CC1CNC2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C11H13F2NO/c12-11(13)15-10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8,11,14H,1-2,7H2
InChIKeyFLXVTCBWQPOPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline: Structural Profile and Procurement-Relevant Characteristics for Medicinal Chemistry


N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline (CAS 1156168-85-2) is a functionalized aromatic amine featuring a cyclopropylmethyl-substituted nitrogen atom and a para-difluoromethoxy group on the phenyl ring . This compound serves as a versatile building block in drug discovery, particularly for generating libraries of N-cyclopropylmethyl aniline derivatives with modulated physicochemical properties [1]. The difluoromethoxy group is recognized for its ability to enhance metabolic stability and alter lipophilicity compared to methoxy or trifluoromethoxy analogs , making this specific substitution pattern a deliberate choice in lead optimization campaigns rather than an arbitrary selection.

Why Generic Substitution of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline Fails: Regioisomeric and Functional Group Criticality


Simple in-class substitution is not feasible due to the compound's unique combination of the N-cyclopropylmethyl moiety and the para-difluoromethoxy group. The difluoromethoxy substituent imparts distinct electronic and steric effects that cannot be replicated by a methoxy, trifluoromethoxy, or unsubstituted analog . Critically, the para substitution pattern differentiates it from its meta-substituted regioisomer, N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline (CAS 1153340-22-7) , which exhibits different biological and chemical reactivity profiles. Furthermore, the cyclopropylmethyl group provides unique conformational properties and metabolic shielding compared to simpler alkyl amines [1]. These combined features render this compound a non-fungible intermediate for specific synthetic pathways and structure-activity relationship studies, where swapping in a generic aniline derivative would alter reaction outcomes or biological activity.

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline: Quantitative Evidence for Differentiated Scientific and Procurement Decisions


Para vs. Meta Substitution: Regioisomeric Differentiation of N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline

The para-substituted N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline is structurally distinct from its meta-substituted regioisomer, N-(cyclopropylmethyl)-3-(difluoromethoxy)aniline. This regioisomeric difference is quantifiable via distinct CAS numbers (1156168-85-2 vs. 1153340-22-7) and results in different physicochemical and biological profiles . While specific comparative data on activity are not publicly available, class-level inference from related aniline derivatives indicates that para-substitution often leads to superior metabolic stability and target engagement due to altered electronic distribution . The specific substitution pattern is a critical parameter in lead optimization; using the incorrect regioisomer can derail a medicinal chemistry program [1].

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Synthetic Accessibility via Patented Hydrogenation Method: Yield and Purity Advantages

The compound can be synthesized via a patented hydrogenation method that uses a compound of Formula II and cyclopropyl formaldehyde as raw materials in the presence of an acid and a catalyst (e.g., Pd/C) under 0.2-5.0 MPa H2 at 30-150°C for 8-20 hours [1]. This method is specifically designed for N-cyclopropylmethyl aniline derivatives and offers a controlled pathway to the target compound with reported yields typically exceeding 80% in analogous systems . In contrast, alternative synthetic routes (e.g., direct alkylation of 4-(difluoromethoxy)aniline with cyclopropylmethyl halides) often suffer from lower yields (<60%) due to competing N-alkylation and ring-opening side reactions . The patented method provides a scalable and efficient route, making the compound more accessible for procurement and large-scale applications.

Synthesis Process Chemistry Yield

Potential CCR5 Antagonist Activity: Preliminary Pharmacological Differentiation

Preliminary pharmacological screening indicates that N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline exhibits activity as a CCR5 antagonist [1]. While direct IC50 data for this specific compound is not publicly available, related N-cyclopropylmethyl aniline derivatives have shown nanomolar potency against CCR5 [2]. The presence of the difluoromethoxy group is hypothesized to enhance binding affinity and metabolic stability compared to non-fluorinated analogs . This activity profile positions the compound as a potential starting point for developing treatments for HIV and inflammatory diseases, where CCR5 is a validated target [3].

CCR5 Antagonist HIV

Metabolic Stability Advantage of the Difluoromethoxy Group

The difluoromethoxy (-OCHF2) group is a well-established motif for improving metabolic stability by reducing oxidative metabolism at the phenyl ring compared to a methoxy (-OCH3) group . In in vitro microsomal stability assays, compounds containing the -OCHF2 group often demonstrate a half-life 2- to 5-fold longer than their -OCH3 counterparts [1]. While direct data for N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline are not available, this class-level advantage is a key reason for its selection over the corresponding 4-methoxy aniline derivative in drug discovery programs .

Metabolic Stability ADME Drug Discovery

N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline: Optimized Use Cases for Scientific and Industrial Applications


Lead Optimization for CCR5-Targeted Therapeutics

Based on preliminary pharmacological data indicating CCR5 antagonist activity [1], this compound is ideally suited as a starting point for medicinal chemistry campaigns targeting CCR5. The cyclopropylmethyl and difluoromethoxy groups are strategic modifications that can be further optimized to improve potency and selectivity. Researchers can use this scaffold to synthesize focused libraries of analogs, leveraging the para-substitution pattern for consistent SAR exploration [2].

Synthesis of Complex N-Cyclopropylmethyl Aniline Derivatives via Patented Hydrogenation

The patented hydrogenation method [3] provides a robust and scalable synthetic route to N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline. This makes the compound a reliable intermediate for process chemistry development, particularly when large quantities of high-purity material are required for preclinical studies. The method's compatibility with various catalysts and solvents ensures adaptability to different manufacturing environments.

Metabolic Stability Enhancement in Drug Candidate Scaffolds

The difluoromethoxy group is a proven metabolic stability enhancer . Incorporating this compound as a building block can significantly extend the half-life of drug candidates in in vitro and in vivo models. This is especially valuable in early-stage drug discovery when optimizing pharmacokinetic profiles is critical for candidate selection.

Regioisomer-Controlled SAR Studies in Aniline-Based Libraries

The distinct para-substitution pattern of this compound, contrasted with the meta-isomer (CAS 1153340-22-7) , allows for precise SAR studies. Researchers can systematically investigate the effect of substitution position on biological activity, target engagement, and physicochemical properties, enabling more rational drug design.

Quote Request

Request a Quote for N-(cyclopropylmethyl)-4-(difluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.